9H-Fluoren-9-one, 6-bromo-2-methyl-
Description
9H-Fluoren-9-one, 6-bromo-2-methyl- is a substituted fluorenone derivative characterized by a bromine atom at the 6-position and a methyl group at the 2-position on the fluorenone scaffold. Fluorenone derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their aromaticity, planar structure, and tunable electronic properties. The bromine substituent introduces electron-withdrawing effects, while the methyl group exerts a weak electron-donating inductive (+I) effect, collectively influencing reactivity, solubility, and biological activity .
Synthetic routes for such derivatives often involve palladium-catalyzed annulation, Wittig reactions, or direct halogenation of the fluorenone core .
Properties
CAS No. |
137154-53-1 |
|---|---|
Molecular Formula |
C14H9BrO |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
6-bromo-2-methylfluoren-9-one |
InChI |
InChI=1S/C14H9BrO/c1-8-2-4-10-12-7-9(15)3-5-11(12)14(16)13(10)6-8/h2-7H,1H3 |
InChI Key |
GWFNGLMNLDYTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Key Observations :
- Bromine and nitro groups reduce electron density, enhancing electrophilic substitution resistance but favoring nucleophilic attacks. Methyl groups slightly increase electron density at adjacent positions .
- Steric effects in 9-bromo-9-phenylfluorene limit reactivity at the C9 position, whereas 6-bromo-2-methyl-fluorenone retains planar geometry for further functionalization .
Key Observations :
Key Observations :
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for 6-bromo-2-methyl-9H-fluoren-9-one, and how can reaction conditions be tailored to improve yield?
The synthesis of brominated and methylated fluorenone derivatives typically involves electrophilic aromatic substitution or nucleophilic displacement. For example:
- Reductive amination : Starting from 9H-fluoren-9-one, bromination at position 6 can be achieved using Br₂ in the presence of FeBr₃ as a catalyst under controlled temperature (0–5°C) to avoid over-bromination .
- Methylation : A Friedel-Crafts alkylation with methyl chloride and AlCl₃ introduces the methyl group at position 2. Solvent choice (e.g., dichloromethane) and slow reagent addition minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates. Yield optimization (e.g., 72% in reductive amination) requires precise stoichiometry and inert atmospheres .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 6-bromo-2-methyl-9H-fluoren-9-one?
- NMR : ¹H and ¹³C NMR (CDCl₃) identify substituent positions. The methyl group at C2 appears as a singlet (~δ 2.3 ppm), while bromine deshields adjacent protons (C5/C7: δ 7.6–8.1 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures. For brominated derivatives, heavy-atom effects enhance diffraction resolution, enabling precise bond-length analysis (C-Br: ~1.9 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 291.05 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How does the bromo-methyl substitution pattern influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic substitution : The electron-withdrawing bromine at C6 activates the fluorenone core for SNAr reactions. For example, methoxy groups can replace bromine using NaOMe in DMF at 80°C .
- Oxidation : The methyl group at C2 stabilizes radical intermediates during oxidation. MnO₂ in acetone selectively oxidizes allylic positions without affecting the ketone .
- Steric effects : The methyl group hinders electrophilic attacks at C1/C3, directing reactions to C4/C5 positions .
Q. What are the solubility and stability profiles of 6-bromo-2-methyl-9H-fluoren-9-one under varying experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to ketone and halogen interactions. Hydrochloride salts enhance aqueous solubility .
- Stability : Decomposition occurs above 200°C. Store under argon at 4°C to prevent bromine loss or photodegradation. UV-Vis spectra (λmax ~270 nm) monitor stability in solution .
Q. Which analytical techniques (e.g., GC-TOFMS, HPLC) are suitable for quantifying trace impurities in synthesized batches?
- GC-TOFMS : In-situ derivatization with BSTFA enhances volatility. Monitor m/z 290 (parent ion) and 292 (Br isotope) with a DB-5MS column (30 m × 0.25 mm) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) at 1 mL/min. Detect impurities like unreacted fluorenone (retention time ~6.2 min) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for bromo-methyl fluorenone derivatives?
- Methodology : Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (~4.5 eV) and electrostatic potentials. Exact-exchange functionals (e.g., Becke’s 1993 model) improve accuracy for halogenated systems .
- Dispersion corrections : Apply Grimme’s D3-BJ damping to model van der Waals interactions in crystal packing or supramolecular assemblies .
Q. How can contradictions in analytical data (e.g., GC vs. LC-MS results) be resolved for this compound?
- Case study : If GC-TOFMS reports 2% higher 9H-fluorenone values than LC-MS, check derivatization efficiency (e.g., BSTFA coverage) or ion suppression in LC-MS. Cross-validate with NMR quantitation .
- Calibration : Use isotope-labeled internal standards (e.g., ⁸¹Br-substituted analog) to correct matrix effects .
Q. What strategies enable enantioselective functionalization of 6-bromo-2-methyl-9H-fluoren-9-one for chiral drug intermediates?
- Asymmetric catalysis : Employ Pd-catalyzed allylation with chiral ligands (e.g., BINAP). Steric shielding directs nucleophiles to specific positions (e.g., oxime formation at C9) .
- Chiral resolution : Use cellulose-based chiral HPLC columns (e.g., Chiralpak IC) to separate enantiomers. Optimize mobile phase (hexane/isopropanol) for baseline resolution .
Q. What mechanistic insights explain the compound’s role as a photocatalyst in [2+2] cycloadditions?
- Pathway : Upon UV excitation (λ = 365 nm), 6-bromo-2-methyl-fluorenone generates a radical cation via intersystem crossing. This activates alkenes (e.g., trans-anethole) for cycloaddition, forming cyclobutanes with >90% yield .
- Quenching studies : Add TEMPO to trap superoxide radicals (O₂⁻•), confirming SET (single-electron transfer) mechanisms .
Q. How do structural modifications (e.g., bromo-methyl vs. diethylaminoethoxy groups) alter biological activity in antiviral or anticancer assays?
- Structure-activity relationship (SAR) : Bromine enhances DNA intercalation (IC₅₀ ~10 μM for HSV-2 inhibition), while methyl groups reduce cytotoxicity in Vero cells .
- Assays : Test IFN-γ induction in THP-1 cells (ELISA) and apoptosis via flow cytometry (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
